N-(4-ethoxyphenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
N-(4-ethoxyphenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a pyrazolo[4,3-d]pyrimidine derivative characterized by:
- Core structure: A fused pyrazole-pyrimidine ring system with a ketone group at position 5.
- Substituents: 2-Ethyl and 6-(2-phenylethyl) groups on the pyrazolopyrimidine core. A sulfanyl-acetamide side chain linked to the 5-position of the core. A 4-ethoxyphenyl group attached to the acetamide nitrogen.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-ethyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S/c1-3-29-16-21-23(28-29)24(32)30(15-14-18-8-6-5-7-9-18)25(27-21)34-17-22(31)26-19-10-12-20(13-11-19)33-4-2/h5-13,16H,3-4,14-15,17H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHVLTYXCDEBCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)OCC)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. Its complex structure includes a pyrazolo-pyrimidine core, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C25H27N5O3S
- Molecular Weight : 477.6 g/mol
- CAS Number : 932496-24-7
Biological Activity Overview
Research into the biological activity of this compound indicates several areas of potential efficacy:
-
Anticancer Properties :
- Studies have shown that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines. The pyrazolo-pyrimidine moiety is often associated with kinase inhibition, which may contribute to its anticancer activity.
- In vitro assays demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting a mechanism involving cell cycle arrest and programmed cell death .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Case Studies and Research Findings
A detailed analysis of relevant studies provides insights into the biological activity of the compound:
The proposed mechanisms underlying the biological activity include:
- Kinase Inhibition : The structure is conducive to binding with various kinases involved in cancer proliferation pathways.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to influence ROS levels, leading to oxidative stress in cancer cells.
- Cytokine Modulation : The compound may inhibit signaling pathways that lead to inflammation.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Pyrazolo[4,3-d]pyrimidine Derivatives
N-Ethyl-2-{[1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide ()
- Core : Pyrazolo[4,3-d]pyrimidine with a 7-oxo group.
- Substituents :
- 1-Ethyl, 3-methyl, and 6-(4-methylbenzyl) groups on the core.
- Sulfanyl-acetamide side chain with N-ethyl and 3-methylphenyl groups.
- Key Differences :
Pyrrolo[2,3-d]pyrimidine Derivatives ()
- Core : Pyrrolo[2,3-d]pyrimidine (pyrrole fused with pyrimidine).
- Substituents :
- Sulfamoylphenyl and pyrimidinyl groups.
- Both classes utilize sulfur-containing side chains (sulfanyl in the target vs. sulfamoyl in ), which are critical for hydrogen bonding and solubility.
Thiazolo[3,2-a]pyrimidine Derivatives ()
- Core : Thiazole fused with pyrimidine.
- Substituents :
- Carboxybenzylidene and ester groups.
- Comparison :
- The thiazolo ring introduces a sulfur atom within the heterocycle (vs. a sulfanyl side chain in the target compound), affecting electronic properties and bioavailability.
- Crystal structure data () show intermolecular hydrogen bonding involving the carboxy group, suggesting higher crystallinity compared to the target compound.
Pharmacological and Physicochemical Properties
Physicochemical Properties
- Solubility : The 4-ethoxyphenyl group in the target compound likely improves water solubility compared to methylbenzyl analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
